molecular formula C10H10BrClN2O B8196943 (3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone

(3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B8196943
M. Wt: 289.55 g/mol
InChI Key: AUWOYNXOESVZCK-UHFFFAOYSA-N
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Description

(3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine and chlorine atom on a pyridine ring, along with a pyrrolidine moiety attached to a methanone group. Its unique structure makes it a valuable subject for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step reactions. One common method includes the reaction of 3-chloro-2-hydrazinopyridine with bromine in the presence of a base such as sodium methoxide or sodium tert-butoxide. The reaction is carried out in a suitable solvent like toluene or tert-butanol under reflux conditions. After the reaction, the product is purified through techniques like recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine or chlorine atoms .

Mechanism of Action

The mechanism of action of (3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its insecticidal or fungicidal effects. The exact pathways and targets can vary depending on the specific application and the organism being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-chloropyridin-2-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of its bromine and chlorine substituents on the pyridine ring and the presence of a pyrrolidine moiety. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

(3-bromo-5-chloropyridin-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClN2O/c11-8-5-7(12)6-13-9(8)10(15)14-3-1-2-4-14/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWOYNXOESVZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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